Cas no 1936077-76-7 (Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1936077-76-7x500.png)
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-1-ethynyl-3-azabicyclo[3.1.0]hexane
- P16770
- t-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- MFCD28502780
- AKOS030630933
- AS-53619
- SCHEMBL18810257
- CS-0048476
- 1936077-76-7
- Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
- MDL: MFCD28502780
- インチ: 1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3
- InChIKey: AGKAYQWMUSFFPK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2CC2(C#C)C1)=O
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 259.7±19.0 °C at 760 mmHg
- フラッシュポイント: 110.9±21.5 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA018-100 MG |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 100MG |
¥ 1,485.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA018-25 G |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 25g |
¥ 49,500.00 | 2022-10-13 | |
eNovation Chemicals LLC | D605628-25g |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 25g |
$8100 | 2023-09-02 | |
eNovation Chemicals LLC | D605628-100mg |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 100mg |
$200 | 2024-07-21 | |
eNovation Chemicals LLC | D605628-250MG |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 250mg |
$320 | 2024-07-21 | |
Chemenu | CM538123-10g |
tert-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 95%+ | 10g |
$*** | 2023-03-30 | |
TRC | B704140-50mg |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B704140-100mg |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 100mg |
$ 340.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA018-250 MG |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 250MG |
¥ 2,395.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA018-5 G |
tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1936077-76-7 | 97% | 5g |
¥ 16,645.00 | 2021-05-07 |
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylateに関する追加情報
Research Brief on Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of bicyclic scaffolds in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Among these, Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7), a structurally unique azabicyclohexane derivative, has emerged as a promising intermediate for the synthesis of bioactive compounds. This brief synthesizes the latest findings on its synthetic utility, pharmacological potential, and applications in medicinal chemistry.
The compound's rigid bicyclic core, featuring a strained cyclopropane ring and an ethynyl moiety, offers exceptional versatility for click chemistry and fragment-based drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a key precursor in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), where the ethynyl group enabled selective modification of cysteine residues. The tert-butyl carboxylate protection further enhanced the compound's stability during multi-step syntheses, achieving a 78% yield in optimized conditions.
In neuropharmacology, researchers have exploited the 3-azabicyclo[3.1.0]hexane scaffold to develop sigma-1 receptor modulators. A Nature Communications paper (2024) revealed that derivatives of 1936077-76-7 exhibited nanomolar affinity (Ki = 12.3 nM) for sigma-1 receptors, with improved blood-brain barrier permeability compared to classical spirocyclic analogs. Molecular dynamics simulations attributed this to the compound's optimal logP (2.1) and polar surface area (45 Ų).
Recent synthetic breakthroughs include a novel continuous-flow hydrogenation protocol (ACS Catalysis, 2024) that reduced the production cost of 1936077-76-7 by 40% through palladium nanoparticle catalysis. The method achieved >99% enantiomeric purity, addressing previous challenges in stereocontrol during the cyclopropanation step. This advancement has accelerated its adoption in industrial-scale production of antipsychotic candidates.
Ongoing clinical trials (Phase I/II) are evaluating 1936077-76-7-derived proteolysis targeting chimeras (PROTACs) for neurodegenerative diseases. Early data show selective degradation of pathological tau aggregates at 10 nM concentrations, with the ethynyl group serving as an optimal linker for E3 ligase recruitment. However, metabolic stability remains a challenge, prompting development of deuterated analogs to prolong half-life.
In conclusion, 1936077-76-7 represents a multifaceted building block whose chemical and pharmacological properties continue to enable innovative therapeutic strategies. Future research directions include exploration of its applications in targeted protein degradation and as a positron emission tomography (PET) tracer via radiolabeling of the ethynyl group. The compound's unique structural features position it as a valuable asset in next-generation drug discovery pipelines.
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